molecular formula C18H17NO3 B1671881 Indobufen CAS No. 63610-08-2

Indobufen

Cat. No. B1671881
CAS RN: 63610-08-2
M. Wt: 295.3 g/mol
InChI Key: AYDXAULLCROVIT-UHFFFAOYSA-N
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Description

Indobufen is a platelet aggregation inhibitor . It acts as a reversible cyclooxygenase inhibitor . It is used to prevent coronary and peripheral artery occlusion .


Molecular Structure Analysis

The molecular formula of Indobufen is C18H17NO3 . The molecular weight is 295.34 . The InChI string representation of its structure is InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22) .


Chemical Reactions Analysis

Indobufen is a reversible platelet aggregation inhibitor . It acts by inhibiting the platelet cyclooxygenase enzyme, thereby suppressing thromboxane synthesis .


Physical And Chemical Properties Analysis

Indobufen has a molecular weight of 295.34 and a molecular formula of C18H17NO3 . Its density is predicted to be 1.275±0.06 g/cm3 . The melting point is 182-184°C and the boiling point is predicted to be 518.1±50.0 °C . The flash point is 267.1°C .

Scientific Research Applications

Antiplatelet and Antithrombotic Applications

Indobufen is a potent inhibitor of platelet aggregation, functioning by reversibly inhibiting the cyclooxygenase enzyme, thereby reducing thromboxane synthesis. It has been evaluated for its efficacy in secondary prevention of thromboembolic complications in patients, including those with or without atrial fibrillation, prevention of graft occlusion after coronary artery bypass graft (CABG) surgery, and in the treatment of intermittent claudication. Studies have demonstrated its effectiveness comparable to warfarin in preventing thromboembolic events in patients with nonrheumatic atrial fibrillation and similar or improved outcomes compared to aspirin in preventing CABG occlusion and enhancing walking capacity in patients with intermittent claudication (Bhana & McClellan, 2001).

Anticoagulant Activities

Research has shown that Indobufen exhibits anticoagulant activities by significantly reducing activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT) in animal models. Its mechanism may involve both exogenous and endogenous coagulation systems, suggesting its strong anticoagulant effects comparable to conventional anticoagulants (Liu et al., 2018).

Effects on Platelet Aggregation

A study on healthy volunteers comparing Indobufen and aspirin revealed that Indobufen provides equivalent initial inhibition of platelet aggregation to aspirin, with a faster diminishment of the anti-aggregation effect, highlighting its potential for short-term interventions (Lee et al., 2015).

Impact on Red Blood Cell Deformability

Investigations into the effects of Indobufen on red blood cell deformability have indicated a significant improvement in this parameter among patients with obstructive vascular disease, suggesting a potential benefit beyond its antiplatelet actions (Grasselli et al., 2004).

Applications in Stroke Treatment

The INSURE trial aimed to assess whether Indobufen is non-inferior to aspirin in reducing the risk of new stroke at 3 months in patients with moderate to severe ischaemic stroke, highlighting ongoing research into its applicability in acute care settings (Pan et al., 2022).

Safety And Hazards

Indobufen should be handled with care to avoid contact with skin and eyes . Dust formation and breathing in mist, gas, or vapors should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXAULLCROVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057789
Record name Indobufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indobufen

CAS RN

63610-08-2
Record name Indobufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63610-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indobufen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indobufen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indobufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indobufen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOBUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9949G4LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300
Citations
JY Lee, KC Sung, HI Choi - Platelets, 2016 - Taylor & Francis
The aim of this study is to quantify the extent and recovery of platelet inhibition after administration of indobufen and aspirin in healthy volunteers. Indobufen inhibits platelet aggregation …
Number of citations: 20 www.tandfonline.com
N Bhana, KJ McClellan - Drugs & aging, 2001 - Springer
… Oral indobufen up to … with indobufen than with aspirin plus dipyridamole treatment, while in the SIFA trial, noncerebral bleeding events occurred significantly less frequently in indobufen …
Number of citations: 49 link.springer.com
LR Wiseman, A Fitton, MM Buckley - Drugs, 1992 - Springer
… Indobufen is an inhibitor of platelet aggregation which acts by reversibly inhibiting the … indobufen in patients with peripheral vascular disease and intermittent claudication. Indobufen has …
Number of citations: 24 link.springer.com
C Morocutti, G Amabile, F Fattapposta, A Nicolosi… - Stroke, 1997 - Am Heart Assoc
… the effects of indobufen, a … either indobufen (100 or 200 mg BID) or warfarin (to obtain an international normalized ratio of 2.0 to 3.5) for 12 months. The two groups (462 on indobufen …
Number of citations: 268 www.ahajournals.org
C Cerletti, S Manarini, M Colombo… - Journal of pharmacy …, 1990 - Wiley Online Library
… (-)indobufen reducing pleural exudate volume by 70%) corresponds to 4.2 mg kg-l of (+)-indobufen, a … Although the possibility of indobufen racemization in-vivo cannot be excluded, we …
Number of citations: 27 onlinelibrary.wiley.com
MS Benedetti, E Frigerio, V Tamassia, G Noseda… - Biochemical …, 1992 - Elsevier
… total S-indobufen (free + glucuronide) and of total R-indobufen after … excretion of total S-indobufen after administration of the … and indobufen plasma concentrations in man. However, as …
Number of citations: 15 www.sciencedirect.com
FK Główka - Chirality: The Pharmacological, Biological, and …, 2000 - Wiley Online Library
The influence of administration route (oral or intramuscular (im)) on the pharmacokinetics of total indobufen (INDB) enantiomers was studied in healthy volunteers after a 200 mg dose …
Number of citations: 13 onlinelibrary.wiley.com
P Patrignani, D Volpi, R Ferrario, L Romanzini… - European journal of …, 1990 - Elsevier
… the two optical isomers oa’ indobufen was responsible for the … the effects of S( + )-indobufen and R( -)-indobufen on the … of R-indobufen of different enantiomeric purity (S-indobufen con…
Number of citations: 34 www.sciencedirect.com
R De Caterina, D Giannessi, W Bernini… - Thrombosis and …, 1996 - thieme-connect.com
… of aspirin, and 20% in the case of indobufen at day 7). Therefore we offer here two independent pieces of evidence that indobufen has a relative prosta cyclin-sparing effect compared to …
Number of citations: 13 www.thieme-connect.com
FK Główka - Journal of pharmaceutical and biomedical analysis, 2000 - Elsevier
A rapid and selective liquid chromatography (LC) with solid phase extraction (SPE) to quantify indobufen (INDB) enantiomers is described. The INDB enantiomers and internal standard …
Number of citations: 12 www.sciencedirect.com

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